molecular formula C9H11N5 B6142581 1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine CAS No. 893751-77-4

1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine

Cat. No. B6142581
M. Wt: 189.22 g/mol
InChI Key: VADSVKGJGKLFME-UHFFFAOYSA-N
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Description

“1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine” is a biochemical compound with the molecular formula C9H11N5 and a molecular weight of 189.22 . It is used for proteomics research .


Synthesis Analysis

The synthesis of 1H-tetrazole compounds, such as “1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine”, can be achieved through various methods. One method involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . Another method involves the treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst . A series of 5-substituted 1H-tetrazoles can also be synthesized from a broad range of substrates, including aliphatic and aryl nitriles, organic thiocyanates, and cyanamides .


Molecular Structure Analysis

The molecular structure of “1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine” is defined by its molecular formula C9H11N5 . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine” include a molecular weight of 189.22 and a molecular formula of C9H11N5 . Further information about its physical and chemical properties such as melting point, boiling point, solubility, etc., was not found in the search results.

properties

IUPAC Name

1-[3-(tetrazol-1-yl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-7(10)8-3-2-4-9(5-8)14-6-11-12-13-14/h2-7H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADSVKGJGKLFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2C=NN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine

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